(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate
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Overview
Description
(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate is a chemical compound that belongs to the class of esters It is characterized by the presence of two oleate groups attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate typically involves the esterification of (Z)-(S)-3-hydroxypropane-1,2-diol with oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of immobilized catalysts can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential role in lipid metabolism and as a component of cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on lipid-related diseases.
Industry: It is used in the production of biodegradable polymers and as a lubricant in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, affecting their fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipids.
Comparison with Similar Compounds
Similar Compounds
Glycerol dioleate: Similar structure but with a glycerol backbone.
Propane-1,2-diyl dioleate: Lacks the hydroxyl group present in (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oleate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
24529-88-2; 25637-84-7 |
---|---|
Molecular Formula |
C39H72O5 |
Molecular Weight |
621 |
IUPAC Name |
[(2S)-3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+/t37-/m0/s1 |
InChI Key |
AFSHUZFNMVJNKX-BIJVAZSDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
solubility |
not available |
Origin of Product |
United States |
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